1,3-Dimethylimidazolium Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

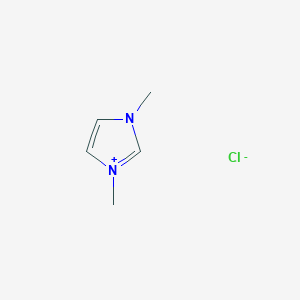

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dimethylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.ClH/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJSFQFJZAEKHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453720 | |

| Record name | 1,3-Dimethylimidazolium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79917-88-7 | |

| Record name | 1,3-Dimethylimidazolium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Dimethylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-Dimethylimidazolium (B1194174) Chloride ([DMIM]Cl), a versatile ionic liquid with broad applications in catalysis, electrochemistry, and as a green solvent.[1] This document details established synthetic protocols, presents quantitative data in a structured format, and visualizes the reaction workflow for enhanced clarity.

Physicochemical Properties

| Property | Value |

| CAS Number | 79917-88-7 |

| Molecular Formula | C₅H₉ClN₂ |

| Molecular Weight | 132.59 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 125 °C[1][2] |

| Solubility | Soluble in water[2] |

Synthesis Protocols

The synthesis of 1,3-Dimethylimidazolium Chloride is primarily achieved through two well-documented methods: a two-step protocol involving an intermediate hydrochloride salt and a direct quaternization reaction.

Method 1: Two-Step Synthesis via 1-Methylimidazole (B24206) Hydrochloride

This method involves the initial formation of 1-methylimidazole hydrochloride, which is subsequently methylated.

Experimental Protocol:

Step 1: Synthesis of 1-Methylimidazole Hydrochloride

-

In a 250 mL round-bottom flask, place 10 g of 1-methylimidazole.

-

Immerse the flask in an ice bath to cool the contents.

-

Slowly add 10 mL of 37% aqueous hydrochloric acid dropwise to the flask while stirring.

-

Allow the reaction to proceed for 20 minutes.

-

Remove the solvent using a rotary evaporator to obtain 1-methylimidazole hydrochloride. This intermediate can be used in the next step without further purification.[2][3]

Step 2: Methylation of 1-Methylimidazole Hydrochloride

-

In a suitable pressure reactor (e.g., a Q-tube), combine 3.0 g of the 1-methylimidazole hydrochloride prepared in Step 1 with 2.28 g (0.025 mol) of dimethyl carbonate (DMC).[2][3]

-

Heat the reaction mixture to 170 °C and maintain this temperature for 2 hours.[2][3]

-

Upon completion, the reaction yields this compound in quantitative amounts.[2][3]

Quantitative Data for Method 1

| Parameter | Value |

| Reactants | 1-Methylimidazole, Hydrochloric Acid, Dimethyl Carbonate |

| Reaction Time (Step 1) | 20 minutes[2][3] |

| Reaction Temperature (Step 2) | 170 °C[2][3] |

| Reaction Time (Step 2) | 2 hours[2][3] |

| Yield | Quantitative[2][3] |

Method 2: Direct Gas-Liquid Phase Synthesis

This alternative approach utilizes a high-pressure reaction environment for the direct synthesis of [DMIM]Cl.

Experimental Protocol:

-

The synthesis is conducted in a high-pressure reaction kettle.

-

A gas-liquid phase reaction is employed under controlled conditions.

-

The reaction is maintained at a temperature of 348.15 K (75 °C) and a pressure of 0.7 MPa.[4]

Quantitative Data for Method 2

| Parameter | Value |

| Reaction Type | Gas-Liquid Phase |

| Reaction Temperature | 348.15 K (75 °C)[4] |

| Reaction Pressure | 0.7 MPa[4] |

Purification and Characterization

For applications requiring high purity, the crude product can be purified. A common method involves recrystallization or washing with a suitable solvent. For instance, a synthesized product can be washed with diethyl ether and dried under vacuum.[5] In some protocols, decolorizing charcoal is used to remove colored impurities from an aqueous solution of the product, followed by water removal via a lyophilizer and subsequent drying under high vacuum.[5]

The structure of the synthesized this compound can be confirmed by spectroscopic methods. For example, ¹H-NMR spectroscopy in DMSO-d₆ shows characteristic peaks at δ = 9.46 (s, 1H), 7.87 (s, 2H), and 3.87 (m, 6H).[2][3]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis protocol (Method 1), which is the more extensively detailed method in the provided literature.

Caption: Workflow for the two-step synthesis of this compound.

References

Spectroscopic Data Analysis of 1,3-Dimethylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Dimethylimidazolium (B1194174) Chloride ([DMIM]Cl), a prominent ionic liquid. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,3-Dimethylimidazolium Chloride, both ¹H and ¹³C NMR provide definitive information about its molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition :

-

Acquire spectra at room temperature.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

¹³C NMR Acquisition :

-

Acquire proton-decoupled spectra to simplify the spectrum to single lines for each unique carbon atom.

-

A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum similarly to the ¹H NMR.

-

Data Analysis and Interpretation

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the protons on the imidazolium (B1220033) ring and the methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.46 | Singlet | 1H | H at C2 |

| ~7.87 | Singlet | 2H | H at C4 and C5 |

| ~3.87 | Singlet | 6H | Protons of the two -CH₃ groups |

| Data acquired in DMSO-d₆ on a 200 MHz spectrometer.[1] |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~137 | C2 | Carbon situated between two nitrogen atoms, highly deshielded. |

| ~124 | C4, C5 | Aromatic carbons adjacent to one nitrogen atom. |

| ~36 | N-CH₃ | Methyl carbons attached to nitrogen, shielded relative to ring carbons. |

| Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is highly suitable. Place a small amount of the crystalline this compound directly onto the ATR crystal (e.g., diamond).

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-450 cm⁻¹.

-

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Data Analysis and Interpretation

The IR spectrum of this compound will display characteristic peaks for the C-H bonds of the aromatic ring and the methyl groups, as well as vibrations associated with the imidazolium ring itself. The data presented below is based on closely related imidazolium salts and is representative of the expected vibrational modes.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3150, ~3100 | C-H stretch | Imidazolium ring C-H stretching |

| ~2960, ~2870 | C-H stretch | Methyl group symmetric and asymmetric stretching |

| ~1570 | C=N / C=C stretch | Imidazolium ring stretching vibrations |

| ~1170 | C-N stretch | Ring C-N stretching vibrations |

| Note: Peak positions are approximate and based on spectra of analogous imidazolium compounds. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information through fragmentation analysis. For ionic liquids, soft ionization techniques like Electrospray Ionization (ESI) are typically used.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to detect the 1,3-dimethylimidazolium cation.

-

The instrument parameters (e.g., spray voltage, capillary temperature) should be optimized to achieve a stable signal.

-

For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis and Interpretation

The ESI-mass spectrum will prominently feature the intact 1,3-dimethylimidazolium cation.

| Parameter | Value |

| Molecular Formula | C₅H₉N₂⁺ |

| Molecular Weight (cation) | 97.14 g/mol |

| Exact Mass (cation) | 97.0766 u |

| Observed m/z (Parent Ion) | 97.0766 |

Predicted Fragmentation Pattern

Tandem MS (MS/MS) analysis of the m/z 97 parent ion would likely reveal fragmentation pathways common to imidazolium cations. The major predicted fragments are listed below.

| m/z (Predicted) | Proposed Fragment | Neutral Loss |

| 82 | [C₄H₆N₂]⁺• | •CH₃ (Methyl radical) |

| 68 | [C₃H₄N]⁺ | C₂H₅N (Ethylamine fragment) |

| 55 | [C₃H₅]⁺ | CH₂N₂ (Diazomethane) |

| Note: This represents a predicted fragmentation pattern based on the analysis of similar imidazolium structures. The relative abundances of fragments can vary with experimental conditions. |

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic characterization of this compound is illustrated below. This workflow ensures a systematic approach from sample handling to final structure confirmation.

References

The Dawn of a New Solvent Class: Early Studies and Discovery of 1,3-Dimethylimidazolium Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolium (B1194174) chloride ([DMIM]Cl) is a pioneering example of an ionic liquid, a class of salts that are liquid at or near room temperature. These materials have garnered significant interest across various scientific disciplines due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency. This technical guide delves into the early studies and discovery of 1,3-Dimethylimidazolium Chloride, providing a historical context for its synthesis, initial characterization, and the foundational work that paved the way for the burgeoning field of ionic liquids.

The Genesis of Imidazolium-Based Ionic Liquids

The exploration of ionic liquids dates back to the early 20th century, but the seminal work on 1,3-dialkylimidazolium salts emerged in the early 1980s. A pivotal publication by John S. Wilkes and his collaborators in 1982 introduced a new class of room-temperature ionic liquids based on dialkylimidazolium chloroaluminates.[1][2][3] This research, conducted at the Frank J. Seiler Research Laboratory at the United States Air Force Academy, laid the groundwork for the synthesis and investigation of a wide array of imidazolium-based ionic liquids, including this compound.[4][5] While the primary focus of this early work was on the chloroaluminate melts for applications in electrochemistry, spectroscopy, and synthesis, the preparation of the precursor 1,3-dialkylimidazolium halides was a critical first step.[1][6]

Early Synthesis Protocols

The initial synthesis of this compound, as a precursor for chloroaluminate melts, was a straightforward alkylation reaction. The general approach involved the quaternization of a 1-alkylimidazole with an alkyl halide.

Experimental Protocol: Synthesis of this compound (based on early methods)

Materials:

-

Methyl chloride (or other methylating agent)

-

Anhydrous solvent (e.g., toluene, acetonitrile)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, 1-methylimidazole is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

Methyl chloride gas is bubbled through the solution, or a liquid methylating agent is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.

-

Upon cooling, the resulting solid precipitate, this compound, is collected by filtration.

-

The crude product is washed with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials.

-

The purified product is dried under vacuum to yield a white crystalline solid.

More contemporary methods have also been developed, such as the gas-liquid phase reaction in a high-pressure kettle, which involves reacting 1-methylimidazole with methyl chloride at elevated temperature and pressure.[7] Another approach involves the reaction of 1-methylimidazole hydrochloride with dimethyl carbonate.

Physicochemical Characterization in Early Studies

The initial characterization of this compound and its analogues was crucial for understanding their properties and potential applications. Key analytical techniques included melting point determination and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

| Property | Reported Value | Source |

| Melting Point | 399 K (126 °C) | --INVALID-LINK--[7] |

| Molecular Weight | 132.59 g/mol | --INVALID-LINK--[8] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): Early NMR studies were instrumental in confirming the structure of the 1,3-dimethylimidazolium cation. The spectrum is characterized by distinct signals for the methyl protons and the protons on the imidazolium (B1220033) ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | ~3.8 - 4.1 | singlet | 6H |

| C(4)-H & C(5)-H | ~7.3 - 7.6 | doublet or multiplet | 2H |

| C(2)-H | ~8.5 - 9.1 | singlet | 1H |

Note: The exact chemical shifts can vary depending on the solvent and the presence of impurities. A representative ¹H NMR spectrum of [C1mim]Cl in an upper phase at 110 °C shows peaks around these regions.[9]

Experimental and Logical Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of the early characterization methods for this compound.

Caption: Synthesis workflow for this compound.

Caption: Early characterization pathway for this compound.

Conclusion

The early studies on this compound, born out of the pioneering work on dialkylimidazolium chloroaluminate melts in the 1980s, were instrumental in establishing the foundations of imidazolium-based ionic liquids. The straightforward synthesis and initial characterization of this compound provided the scientific community with a model system to explore the unique properties and vast potential of this new class of solvents. This foundational knowledge has since catalyzed extensive research, leading to the development of a diverse range of ionic liquids with tailored properties for countless applications in chemistry, materials science, and beyond.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dialkylimidazolium chloroaluminate melts: a new class of room-temperature ionic liquids for electrochemistry, spectroscopy and synthesis | Scilit [scilit.com]

- 3. mindat.org [mindat.org]

- 4. Ionic liquids: a brief history - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. J. S. Wilkes, J. A. Levisky, R. A. Wilson and C. L. Hurrey “Dialkylimidazolium Chloroaluminate Melts A New Class of Room-Temperature Ionic Liquids for Electrochemistry, Spectroscopy and Synthesis” Inorganic Chemistry, Vol. 21, No. 3, 1982, pp. 1263-1264. doi10.1021/ic00133a078 - References - Scientific Research Publishing [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C5H9ClN2 | CID 11062432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

theoretical studies of 1,3-Dimethylimidazolium Chloride ionic liquid

An In-depth Technical Guide to the Theoretical Studies of 1,3-Dimethylimidazolium (B1194174) Chloride Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies performed on the ionic liquid 1,3-Dimethylimidazolium Chloride ([C1C1Im][Cl]). Ionic liquids are a class of salts with low melting points, and their unique properties make them promising candidates for various applications, including as solvents in drug delivery systems and synthesis. Understanding their behavior at a molecular level through theoretical studies is crucial for their rational design and application.

Molecular Structure and Interactions

This compound is composed of a 1,3-dimethylimidazolium cation ([C1C1Im]⁺) and a chloride anion (Cl⁻). The structure of the cation features a five-membered imidazolium (B1220033) ring with methyl groups attached to the two nitrogen atoms. Theoretical studies, primarily using Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have elucidated the geometric and electronic structure of this ionic liquid.[1][2][3]

A key feature of [C1C1Im][Cl] is the significant hydrogen bonding between the cation and the anion.[4][5] The acidic protons on the imidazolium ring, particularly the one at the C2 position, form strong hydrogen bonds with the chloride anion. These interactions are fundamental to the structure and properties of the ionic liquid in both the gas and condensed phases.

Computational Methodologies

A multi-scale approach is often employed to study ionic liquids like [C1C1Im][Cl], combining high-level quantum mechanical calculations for small systems with classical molecular dynamics simulations for bulk properties.[1][2]

Quantum Chemical Calculations

Experimental Protocol:

-

Objective: To determine the optimized geometry, electronic structure, and vibrational frequencies of single ion pairs or small clusters of [C1C1Im][Cl].

-

Software: Gaussian 98/03, or similar quantum chemistry packages.[4]

-

Methods:

-

Basis Set: 6-31+G** is a commonly used basis set for these types of calculations.[4]

-

Procedure:

-

Construct the initial geometry of the [C1C1Im][Cl] ion pair.

-

Perform a geometry optimization to find the minimum energy structure.

-

Follow up with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.[4]

-

Molecular Dynamics Simulations

Experimental Protocol:

-

Objective: To study the bulk properties of liquid [C1C1Im][Cl], including its structure, dynamics, and thermodynamics.

-

Software: DL_POLY, GROMACS, or other molecular dynamics packages.[6]

-

Force Fields: OPLS/AMBER-like force fields, such as the CL&P force field, are often employed.[6]

-

Procedure:

-

System Setup: Create an initial low-density configuration of a specific number of ion pairs (e.g., 700) in a simulation box using software like Packmol.[6]

-

Equilibration:

-

Perform an energy minimization of the initial structure.

-

Gradually heat the system to the desired temperature (e.g., 400 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system under the NpT (constant number of particles, pressure, and temperature) ensemble at the target temperature and pressure (e.g., 1 atm) for a sufficient time (e.g., 25 ns) to reach a stable density.[6]

-

-

Production Run: After equilibration, continue the simulation under the NpT or NVT ensemble to collect data for analysis.

-

Analysis: Analyze the trajectory to calculate properties such as radial distribution functions (RDFs), diffusion coefficients, and density.

-

Quantitative Data

The following tables summarize key quantitative data obtained from theoretical studies of [C1C1Im][Cl].

Table 1: Optimized Geometries of the [C1C1Im][Cl] Ion Pair

| Parameter | DFT | MP2 |

| Bond Lengths (Å) | ||

| C2-H...Cl⁻ distance | ~2.1 | ~2.0 |

| Bond Angles (degrees) | ||

| N1-C2-N3 | ~108 | ~108 |

Note: The exact values can vary depending on the specific functional and basis set used. The values presented are representative.

Table 2: Harmonic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | DFT | MP2 |

| C-H stretching (imidazolium ring) | 3000-3200 | 3000-3200 |

| C-H stretching (methyl groups) | 2900-3000 | 2900-3000 |

| Ring deformation modes | 1400-1600 | 1400-1600 |

Note: A good linear correlation is observed between the vibrational frequencies calculated with DFT and MP2 methods.[2]

Table 3: Bulk Liquid Properties from Molecular Dynamics Simulations

| Property | Value | Conditions |

| Density | ~1.12 g/cm³ | 438 K |

| Cation-Anion Radial Distribution Function (g(r)) peak | ~3.5 Å | 438 K |

Note: These values are from Car-Parrinello Molecular Dynamics (CPMD) simulations.[4][5]

Conclusion

Theoretical studies provide invaluable insights into the molecular-level structure and interactions of this compound. The combination of quantum mechanical calculations and molecular dynamics simulations allows for a comprehensive understanding of this ionic liquid, from the properties of individual ion pairs to the behavior of the bulk liquid. This knowledge is essential for the targeted design of ionic liquids for specific applications in research, drug development, and industry. The methodologies and data presented in this guide serve as a foundational resource for professionals working with or studying this important class of materials.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Study of this compound with electronic structure methods and force field approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Unraveling the Morphology of [CnC1Im]Cl Ionic Liquids Combining Cluster and Aggregation Analyses - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and bonding in 1,3-Dimethylimidazolium Chloride

An In-depth Technical Guide to the Molecular Structure and Bonding in 1,3-Dimethylimidazolium (B1194174) Chloride

Introduction

1,3-Dimethylimidazolium chloride, often abbreviated as [C1C1Im]Cl or [dmim]Cl, stands as a foundational example of imidazolium-based ionic liquids. Although its melting point of 125°C places it outside the strict definition of a room-temperature ionic liquid, its simple and symmetric structure makes it a vital model compound for understanding the complex interplay of forces that govern the properties of this important class of materials.[1][2][3][4] A thorough comprehension of its molecular structure, cation-anion interactions, and the resulting bonding network is critical for researchers and professionals in drug development, catalysis, and materials science, where ionic liquids are increasingly employed for their unique solvating capabilities, high thermal stability, and low volatility.[3][5]

This technical guide provides a detailed examination of the structural and bonding characteristics of this compound, supported by quantitative data from key experimental and computational studies.

Molecular and Supramolecular Structure

The structure of [C1C1Im]Cl is defined by the ionic interaction between the 1,3-dimethylimidazolium cation ([C1C1Im]⁺) and the chloride anion (Cl⁻). The defining characteristic of their interaction, both in the solid state and the liquid melt, is the formation of an extensive hydrogen-bonding network.[1][2][6]

The 1,3-Dimethylimidazolium Cation

The cation consists of a five-membered imidazolium (B1220033) ring with methyl groups attached to the two nitrogen atoms (N1 and N3). The ring is planar and aromatic. The hydrogen atom attached to the C2 carbon, situated between the two nitrogen atoms, is the most acidic proton on the ring. The protons on the C4 and C5 carbons are less acidic but also participate in interactions.

Cation-Anion Interactions: The Role of Hydrogen Bonding

The dominant interaction governing the structure of [C1C1Im]Cl is hydrogen bonding between the chloride anion and the ring protons of the cation. Neutron diffraction studies and computational simulations consistently show that the Cl⁻ anion preferentially positions itself in the plane of the imidazolium ring.[7][8] The strongest hydrogen bond is formed with the most acidic C2-H proton. Weaker, but significant, hydrogen bonds are also formed with the C4-H and C5-H protons.[1][6]

This network of C-H···Cl⁻ interactions is a key feature, influencing the compound's physical properties. Population analyses from computational studies indicate a noticeable charge transfer from the chloride anion to the cation, further characterizing these specific hydrogen bonds as donor-acceptor interactions between the lone pairs on the chloride and the antibonding σ*CH orbitals of the cation.[1][2][6]

Quantitative Structural Data

The precise geometry of the [C1C1Im]⁺ cation and the nature of its interaction with the Cl⁻ anion have been elucidated through both experimental techniques and computational modeling. The following tables summarize key quantitative data.

Bond Lengths and Angles (Computational)

Data obtained from geometry optimizations of an isolated [C1C1Im]Cl ion pair using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) provide insight into the molecular geometry.[2][8][9]

| Parameter | Method (Basis Set) | Value |

| Bond Lengths (Å) | ||

| N1-C2 | MP2 (6-31+G) | 1.33 - 1.34 |

| C4-C5 | MP2 (6-31+G) | 1.36 - 1.37 |

| N1-C(Me) | MP2 (6-31+G) | 1.47 - 1.48 |

| Bond Angles (°) | ||

| N1-C2-N3 | MP2 (6-31+G) | 108 - 109 |

| C2-N3-C4 | MP2 (6-31+G) | 109 - 110 |

| C(Me)-N1-C2 | MP2 (6-31+G) | 125 - 126 |

Table 1: Selected intramolecular bond lengths and angles for the [C1C1Im]⁺ cation calculated for an isolated ion pair. Ranges reflect different stable conformers.

Intermolecular Interaction Distances

The distances between the chloride anion and the cation's hydrogen atoms are crucial indicators of hydrogen bond strength. These have been characterized by neutron diffraction and molecular dynamics simulations.[1][6][7]

| Interaction | Method | Average Distance (Å) |

| C2-H···Cl⁻ | CPMD Simulation (438 K) | ~2.50 - 2.71 |

| C4/C5-H···Cl⁻ | CPMD Simulation (438 K) | ~3.60 |

| Cation-Anion Shell | Neutron Diffraction (EPSR) | ~6.4 (First Shell) |

Table 2: Key intermolecular distances in liquid [C1C1Im]Cl.

Experimental and Computational Protocols

A combination of experimental and computational methods is required to fully characterize the structure and bonding of this compound.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the structure of liquids, particularly those containing hydrogen.

-

Methodology: In a typical experiment, a sample of molten [C1C1Im]Cl is placed in a suitable cell and exposed to a neutron beam.[7] The SANDALS diffractometer at the ISIS pulsed neutron source is well-suited for such measurements on hydrogen-containing systems.[7] The scattered neutrons create a diffraction pattern, which is measured over a wide range of momentum transfer (Q). This pattern, or total structure factor S(Q), provides information about the atomic-level organization in the liquid.[7]

-

Data Analysis: The experimental data is often interpreted using the Empirical Potential Structure Refinement (EPSR) method. This simulation technique refines an initial intermolecular potential model by iteratively modifying it to achieve the best possible fit with the experimental diffraction data.[7] From the refined model, partial radial distribution functions (g(r)) and spatial density functions can be calculated to visualize the probable locations of atoms relative to one another.[7]

Spectroscopic Analysis

-

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. For imidazolium chlorides, shifts in the C-H stretching frequencies of the imidazolium ring upon interaction with the chloride anion provide direct evidence of hydrogen bonding.[10] Spectra are typically recorded over the mid-IR range (e.g., 4000 cm⁻¹ to 450 cm⁻¹).[10]

Computational Chemistry

Computational methods are essential for interpreting experimental data and exploring aspects of the system that are difficult to probe directly.

-

Ab Initio and DFT Calculations: These quantum mechanical methods are used to study isolated ion pairs or small clusters. Geometries of different conformers are optimized to find the most stable structures.[2][8] Common methods include MP2 and DFT with functionals like BP86, BLYP, PBE, and B3LYP, typically paired with a basis set such as 6-31+G** to adequately describe the anion.[1][2] These calculations yield detailed information on bond lengths, angles, interaction energies, and vibrational frequencies.[8][9]

-

Ab Initio Molecular Dynamics (MD): To understand the structure and dynamics in the liquid state, Car-Parrinello molecular dynamics (CPMD) simulations are performed.[1][2][6] This method uses DFT to calculate the forces on the atoms at each time step. A simulation box containing a number of ion pairs (e.g., 25 to 300) is prepared, often starting from a known crystal structure, and simulated at a target temperature (e.g., 438 K).[1] The trajectory from the simulation is then analyzed to determine structural properties like radial distribution functions and to characterize the dynamics of hydrogen bonding.[1][6]

Conclusion

The molecular architecture of this compound is fundamentally dictated by strong electrostatic interactions and a defining network of C-H···Cl⁻ hydrogen bonds. Both experimental and computational studies confirm that the chloride anion preferentially interacts with the acidic protons on the imidazolium ring, particularly the C2-H proton. This directed, non-covalent bonding is preserved to a large extent in the liquid state, creating a structured fluid environment.[1][2] The detailed methodologies and quantitative data presented herein provide a comprehensive foundation for understanding this prototypical ionic liquid, enabling researchers to better predict and manipulate its properties for advanced applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 79917-88-7 [m.chemicalbook.com]

- 5. This compound | 79917-88-7 [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Study of this compound with electronic structure methods and force field approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcrr.com [ijcrr.com]

solubility of 1,3-Dimethylimidazolium Chloride in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Dimethylimidazolium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ([DMIM][Cl]) is an ionic liquid (IL) of significant interest due to its potential applications as a green solvent, catalyst, and in material synthesis. A fundamental understanding of its solubility in various organic solvents is crucial for its effective use in chemical reactions, separations, and formulations. This technical guide provides a comprehensive overview of the current knowledge on the .

A thorough review of publicly available scientific literature reveals a notable scarcity of quantitative solubility data for [DMIM][Cl] in a wide range of organic solvents. This guide, therefore, focuses on presenting the available qualitative information and, most importantly, provides detailed experimental protocols to enable researchers to determine the solubility of this compound in their specific solvent systems of interest.

Solubility Profile of this compound

While comprehensive quantitative data is limited, some qualitative and theoretical insights into the solubility of this compound are available. The table below summarizes the known solubility characteristics. It is important to note that much of the available information is qualitative or derived from studies on analogous compounds.

| Organic Solvent | Solubility Data (at Room Temperature unless specified) | Source Type |

| Water | Soluble | Qualitative[1][2][3] |

| Acetone | Soluble | Qualitative[4] |

| Acetonitrile | Soluble | Qualitative[5] |

| Ethanol | Studied at infinite dilution (Molecular Dynamics) | Theoretical[6][7][8][9] |

| Propanol | Studied at infinite dilution (Molecular Dynamics) | Theoretical[6][7][9] |

Note on Analogous Compounds: Studies on other imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride, have shown solubility in solvents like DMSO and pyridine.[10][11] While not directly applicable to this compound, this information can provide a starting point for solvent selection in experimental studies.

Experimental Protocols for Solubility Determination

Given the lack of readily available data, experimental determination of solubility is often necessary. Several well-established methods can be employed.

Isothermal Gravimetric Method (Shake-Flask Method)

This is a common and straightforward method for determining the equilibrium solubility of a solid in a liquid at a constant temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Thermostatic shaker or water bath with agitation

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible)

-

Vials or evaporating dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, depending on the solvent and the ionic liquid. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.[12]

-

-

Sample Collection and Separation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

-

-

Quantification:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the ionic liquid).

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or molality.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved [DMIM][Cl] = (Mass of vial with dried IL) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial with solution) - (Mass of vial with dried IL)

-

Solubility = (Mass of dissolved [DMIM][Cl] / Mass of solvent) * 100

-

-

Dynamic Method (Cloud Point Determination)

This method is useful for determining the temperature at which a solid ionic liquid becomes completely soluble in a solvent at a specific composition. By repeating this for different compositions, a solubility curve can be constructed.[13]

Materials and Apparatus:

-

This compound

-

Organic solvent of interest

-

Jacketed glass cell with a stirrer

-

Circulating bath for temperature control (heating and cooling)

-

Calibrated thermometer or temperature probe

-

Light source and detector (optional, for automated systems)

Procedure:

-

Sample Preparation:

-

Prepare a series of mixtures of this compound and the organic solvent with known compositions in the jacketed glass cell.

-

-

Heating and Dissolution:

-

Slowly heat the mixture while stirring until all the solid ionic liquid has dissolved, resulting in a clear, homogeneous solution.

-

-

Cooling and Cloud Point Observation:

-

Slowly cool the clear solution at a constant rate.

-

The temperature at which the first sign of turbidity or crystal formation appears is recorded as the cloud point temperature.[13] This is the saturation temperature for that specific composition.

-

-

Data Analysis:

-

Repeat the measurement for different compositions.

-

Plot the cloud point temperatures against the mole fraction (or weight fraction) of this compound to construct the solid-liquid equilibrium phase diagram.

-

Other Potential Methods

-

Thermogravimetric Analysis (TGA): This method can be used by exploiting the high thermal stability of many ionic liquids. A solution of known concentration is heated, and the mass loss corresponding to the volatilization of the solvent is measured, leaving the non-volatile ionic liquid.[14]

-

Spectroscopic Methods (e.g., UV-Vis): If the ionic liquid has a chromophore, its concentration in a saturated solution can be determined by creating a calibration curve of absorbance versus concentration.[3][15][16]

-

Inverse Gas Chromatography (IGC): This technique is more suitable for determining the activity coefficients at infinite dilution and Hildebrand solubility parameters rather than absolute solubility limits.[9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isothermal gravimetric method of solubility determination.

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

Conclusion

The is a critical parameter for its application in various fields. However, there is a significant lack of comprehensive quantitative data in the scientific literature. This guide has summarized the available qualitative information and provided detailed, practical protocols for the experimental determination of solubility using established methods such as the isothermal gravimetric technique and dynamic cloud point measurement. By following these protocols, researchers and drug development professionals can generate the necessary data to effectively utilize this compound in their specific applications, fostering further innovation and development in the field of ionic liquids.

References

- 1. ijsr.net [ijsr.net]

- 2. researchgate.net [researchgate.net]

- 3. ionike.com [ionike.com]

- 4. azom.com [azom.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Cloud point - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Spectroscopic studies on the interactions between imidazolium chloride ionic liquids and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Dimethyl-1H-imidazol-3-ium Chloride (CAS: 79917-88-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-imidazol-3-ium chloride, with the CAS number 79917-88-7, is an organic salt belonging to the class of imidazolium-based ionic liquids. These compounds are characterized by their low melting points, negligible vapor pressure, and high thermal stability, which makes them attractive as "green" solvents and catalysts in a variety of chemical processes.[1] Structurally, it consists of a planar imidazolium (B1220033) cation with methyl groups at the 1 and 3 positions of the imidazole (B134444) ring, and a chloride anion. This guide provides a comprehensive overview of its physicochemical properties, synthesis, known biological activities and associated hazards, with a focus on its potential applications in research and drug development.

Physicochemical Properties

1,3-Dimethyl-1H-imidazol-3-ium chloride is typically a white to off-white crystalline powder.[2] It is soluble in water and other polar solvents.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉ClN₂ | [3] |

| Molecular Weight | 132.59 g/mol | [3] |

| Melting Point | 125 °C | [4] |

| Density | Data not readily available | |

| pKa | Data not readily available | |

| Vapor Pressure | Data not readily available | [5] |

| Water Solubility | Soluble | [4] |

Synthesis

A common and efficient method for the synthesis of 1,3-Dimethyl-1H-imidazol-3-ium chloride involves a two-step process starting from 1-methylimidazole (B24206).[4] The first step is the formation of 1-methylimidazole hydrochloride, which is then methylated using dimethyl carbonate.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-imidazol-3-ium chloride[4]

Step 1: Synthesis of 1-methylimidazole hydrochloride

-

To a 250 mL round-bottom flask, add 10 g of 1-methylimidazole.

-

Immerse the flask in an ice bath to cool.

-

Slowly add 10 mL of 37% aqueous hydrochloric acid dropwise to the cooled 1-methylimidazole with stirring.

-

After 20 minutes of reaction, remove the solvent by rotary evaporation to obtain 1-methylimidazole hydrochloride. This product can be used in the next step without further purification.

Step 2: Synthesis of 1,3-Dimethyl-1H-imidazol-3-ium chloride

-

In a Q-tube reactor, add 3.0 g of the 1-methylimidazole hydrochloride from Step 1 and 2.28 g of dimethyl carbonate (DMC, 0.025 mol).

-

Heat the reaction mixture to 170 °C and maintain this temperature for 2 hours.

-

Upon completion of the reaction, 1,3-dimethylimidazolium (B1194174) chloride is obtained in quantitative yield.

-

The structure of the product can be confirmed by ¹H-NMR (200 MHz, DMSO-d₆): δ= 9.46 (s, 1H), 7.87 (s, 2H), 3.87 (m, 6H).

Synthesis Workflow

Biological Activities and Hazards

Antimicrobial and Cytotoxic Activity

While specific studies on the biological activity of 1,3-Dimethyl-1H-imidazol-3-ium chloride are limited, extensive research on other 1-alkyl-3-methylimidazolium chlorides provides strong evidence for their mechanism of action. The antimicrobial and cytotoxic effects of these compounds are primarily attributed to their ability to disrupt cell membranes.[6][7][8]

The cationic imidazolium headgroup interacts with the negatively charged components of the cell membrane, while the alkyl chains intercalate into the hydrophobic lipid bilayer. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[6][7] Furthermore, exposure to imidazolium-based ionic liquids has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[9][10][11]

Postulated Signaling Pathway for Cytotoxicity

Hazards and Safety Information

1,3-Dimethyl-1H-imidazol-3-ium chloride is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[3] Some sources also indicate that it may cause respiratory irritation (H335).[12]

GHS Hazard Pictogram:

-

GHS07: Exclamation Mark[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

Applications in Research and Development

The unique properties of 1,3-Dimethyl-1H-imidazol-3-ium chloride make it a compound of interest in several areas of research and development.

-

Green Chemistry: Its low volatility and thermal stability make it an environmentally benign alternative to traditional organic solvents in chemical synthesis.[1]

-

Catalysis: Imidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are highly effective ligands for transition metal catalysts used in a variety of organic reactions, such as cross-coupling reactions.[13] While specific protocols for this compound are not detailed, its derivatives are used in reactions like the Biginelli and Suzuki cross-coupling reactions.

-

Drug Delivery: The ability of imidazolium salts to interact with and permeabilize cell membranes is being explored for their potential as drug delivery vehicles to enhance the cellular uptake of therapeutic agents.[14]

-

Antimicrobial Research: Given its demonstrated antimicrobial properties, this compound and its derivatives are potential candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.[15]

Experimental Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a general method to determine the Minimum Inhibitory Concentration (MIC) of 1,3-Dimethyl-1H-imidazol-3-ium chloride against a bacterial strain.

-

Preparation of Stock Solution: Prepare a stock solution of 1,3-Dimethyl-1H-imidazol-3-ium chloride in a suitable solvent (e.g., sterile deionized water or DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strain in an appropriate broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound's stock solution in the appropriate growth medium to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antimicrobial Susceptibility Testing Workflow

Conclusion

1,3-Dimethyl-1H-imidazol-3-ium chloride is a versatile ionic liquid with promising applications in green chemistry, catalysis, and the biomedical field. Its synthesis is straightforward, and its physicochemical properties are characteristic of this class of compounds. While its biological activities are not yet fully elucidated for this specific molecule, the known mechanisms of similar imidazolium salts suggest a mode of action involving cell membrane disruption and induction of oxidative stress, making it a person of interest for the development of novel antimicrobial agents and drug delivery systems. As with any chemical substance, appropriate safety precautions must be taken when handling this compound due to its irritant properties. Further research into the specific biological interactions and applications of 1,3-Dimethyl-1H-imidazol-3-ium chloride is warranted to fully realize its potential.

References

- 1. CAS 79917-88-7: 1,3-dimethyl-1H-imidazol-3-ium chloride [cymitquimica.com]

- 2. 1,3-DIMETHYLIMIDAZOLIUM CHLORIDE | 79917-88-7 [chemicalbook.com]

- 3. This compound | C5H9ClN2 | CID 11062432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 79917-88-7 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Membrane interactions of ionic liquids and imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phytotoxicity and oxidative stress effect of 1-octyl-3-methylimidazolium chloride ionic liquid on rice seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,3-Dimethyl-1H-imidazol-3-ium chloride | 79917-88-7 [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. Correlating Lipid Membrane Permeabilities of Imidazolium Ionic Liquids with their Cytotoxicities on Yeast, Bacterial, and Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ionic Nature of 1,3-Dimethylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolium (B1194174) chloride, often abbreviated as [DMIM]Cl, is a prominent ionic liquid (IL) that has garnered significant attention across various scientific disciplines. As a salt with a melting point below 100°C, it exists in a liquid state over a wide temperature range, a characteristic that, along with its negligible vapor pressure, high thermal stability, and excellent solvation capabilities, makes it a compound of considerable interest. Its unique properties stem from its ionic nature, being composed of a discrete 1,3-dimethylimidazolium cation and a chloride anion. This guide provides a comprehensive technical overview of the ionic nature of [DMIM]Cl, focusing on its physicochemical properties, experimental characterization, and key applications, particularly in the realms of green chemistry and drug development.

Physicochemical Properties

The distinct ionic character of 1,3-Dimethylimidazolium Chloride dictates its physical and chemical properties. The electrostatic interactions between the imidazolium (B1220033) cation and the chloride anion, along with the potential for hydrogen bonding, result in a highly ordered local structure in the liquid state.

| Property | Value | Reference |

| IUPAC Name | 1,3-dimethylimidazol-1-ium chloride | [1] |

| Molecular Formula | C₅H₉ClN₂ | [1] |

| Molecular Weight | 132.59 g/mol | [1] |

| Melting Point | 125 °C | |

| Appearance | White to off-white crystalline powder | |

| Ionic Conductivity | 0.106 S/cm (at 425 K) | [2] |

Experimental Characterization of Ionic Nature

The ionic properties of this compound are elucidated through a variety of experimental techniques that probe its structure, thermal behavior, and conductivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the 1,3-dimethylimidazolium cation and for studying the interactions between the cation and the chloride anion.

¹H NMR Spectral Data (DMSO-d₆, 200 MHz): [3]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 9.46 ppm | s | 1H | H-2 (proton on the carbon between the two nitrogen atoms) |

| 7.87 ppm | s | 2H | H-4, H-5 (protons on the carbon-carbon double bond) |

| 3.87 ppm | m | 6H | -CH₃ (protons of the two methyl groups) |

¹³C NMR Spectral Data:

While a specific spectrum for this compound was not found, typical chemical shifts for the 1,3-dialkylimidazolium cation are observed in the following regions:

-

C2: ~137 ppm

-

C4, C5: ~123 ppm

-

N-CH₃: ~36 ppm

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is crucial as it can influence the chemical shifts through interactions with the ionic liquid.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Probe: A standard broadband or inverse detection probe can be used.

-

Temperature: Maintain a constant temperature, typically 298 K, to ensure reproducibility.[4]

-

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.

-

Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS).

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability and phase transitions of the ionic liquid, which are direct consequences of its strong ionic interactions.

Thermal Properties:

| Parameter | Value | Technique |

| Decomposition Temperature (Tdec) | >300 °C | TGA |

| Melting Point (Tm) | 125 °C | DSC |

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

-

Instrument Setup (TGA):

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Range: Scan from ambient temperature to a temperature above the expected decomposition point (e.g., 25 °C to 600 °C).

-

-

Instrument Setup (DSC):

-

Atmosphere: An inert atmosphere is also used.

-

Heating/Cooling Rate: A controlled heating and cooling rate, such as 10 °C/min, is applied.

-

Temperature Program: The sample is typically subjected to a heat-cool-heat cycle to erase any previous thermal history and obtain a clear glass transition and melting point. A common program would be heating to a temperature above the melting point, cooling to a low temperature (e.g., -80 °C), and then reheating.

-

-

Data Analysis:

-

TGA: The onset temperature of decomposition is determined from the TGA curve, representing the temperature at which significant mass loss begins.

-

DSC: The melting point is identified as the peak of the endothermic transition during the second heating cycle. The glass transition temperature (Tg) appears as a step-change in the heat flow.

-

Ionic Conductivity

The ability of this compound to conduct electricity in its molten state is a direct measure of its ionic nature. The conductivity is dependent on the mobility of the constituent ions.

-

Sample Preparation: The ionic liquid must be pure and dry, as impurities like water can significantly affect conductivity. The sample is placed in a conductivity cell.

-

Instrument Setup:

-

Conductivity Meter: A high-precision conductivity meter capable of measuring a wide range of conductivities is required.

-

Conductivity Cell: A two- or four-electrode conductivity cell made of an inert material (e.g., glass with platinum electrodes) is used. The cell constant must be accurately determined using standard solutions (e.g., KCl solutions).[5]

-

Temperature Control: The temperature of the sample must be precisely controlled using a thermostat or oven, as conductivity is highly temperature-dependent.

-

-

Measurement Procedure:

-

The conductivity cell containing the ionic liquid is placed in the temperature-controlled environment.

-

The resistance or conductance of the sample is measured at various temperatures.

-

The ionic conductivity (σ) is calculated using the formula: σ = K_cell / R, where K_cell is the cell constant and R is the measured resistance.

-

-

Data Analysis: The ionic conductivity is typically plotted as a function of temperature. The data can often be fitted to the Vogel-Tammann-Fulcher (VTF) equation to describe the temperature dependence.

Applications Driven by Ionic Nature

The unique set of properties arising from the ionic nature of this compound has led to its exploration in various applications.

Green Chemistry: A Sustainable Solvent

The low volatility, high thermal stability, and excellent solvating power for a wide range of organic and inorganic compounds make [DMIM]Cl an attractive "green" alternative to traditional volatile organic solvents (VOCs) in chemical synthesis.

Drug Development: Enhancing Solubility

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. The unique solvation properties of ionic liquids like [DMIM]Cl can be harnessed to enhance the solubility of such drugs.

Conclusion

This compound serves as a quintessential example of an ionic liquid, with its distinct ionic nature governing a suite of desirable properties. Its high thermal stability, broad solvation capabilities, and ionic conductivity are all direct consequences of the electrostatic and hydrogen bonding interactions between the 1,3-dimethylimidazolium cation and the chloride anion. The experimental techniques detailed in this guide provide a robust framework for characterizing these ionic properties. As research continues to advance, the unique attributes of [DMIM]Cl will undoubtedly lead to further innovations in sustainable chemical processes and novel drug delivery systems, solidifying its importance in both academic and industrial research.

References

Methodological & Application

Application Notes and Protocols: 1,3-Dimethylimidazolium Chloride as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) as a versatile and efficient catalyst in various organic transformations. This ionic liquid has garnered significant attention as a green and recyclable catalyst for a range of reactions, including condensations, additions, and multicomponent reactions.

Biginelli Multicomponent Reaction

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones or thiones, which are valuable scaffolds in medicinal chemistry. This compound has been shown to effectively catalyze this reaction under neat (solvent-free) conditions.

Quantitative Data Summary

| Entry | Aldehyde | β-Dicarbonyl Compound | Urea (B33335)/Thiourea (B124793) | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 5 | 80 | 20 | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5 | 80 | 25 | 95 |

| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 5 | 80 | 18 | 94 |

| 4 | Benzaldehyde | Acetylacetone | Urea | 5 | 80 | 15 | 90 |

| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 5 | 80 | 30 | 88 |

Experimental Protocol

-

In a round-bottom flask, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and this compound (0.05 mmol, 5 mol%).

-

Heat the reaction mixture at 80°C with stirring for the time indicated in the table.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the flask and stir vigorously to precipitate the solid product.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

The ionic liquid can be recovered from the aqueous filtrate by evaporation of water and reused for subsequent reactions.

Proposed Catalytic Cycle

The catalytic activity of this compound in the Biginelli reaction is believed to proceed through the activation of the carbonyl group of the aldehyde and the enolizable β-dicarbonyl compound. The imidazolium (B1220033) cation can act as a Lewis acid, enhancing the electrophilicity of the aldehyde.

Proposed catalytic cycle for the Biginelli reaction.

Aza-Michael Addition

The aza-Michael addition is a crucial carbon-nitrogen bond-forming reaction in organic synthesis. This compound serves as an efficient catalyst for the addition of amines to α,β-unsaturated compounds, providing a green and atom-economical route to β-amino compounds.

Quantitative Data Summary

| Entry | Amine | α,β-Unsaturated Compound | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Acrylonitrile | 10 | 100 | 4 | 85 |

| 2 | Aniline | Methyl acrylate | 10 | 100 | 5 | 82 |

| 3 | p-Toluidine | Acrylonitrile | 10 | 100 | 4 | 88 |

| 4 | Benzylamine | Methyl acrylate | 10 | 80 | 6 | 75 |

| 5 | Piperidine | Acrylonitrile | 10 | 80 | 3 | 92 |

Experimental Protocol

-

To a stirred solution of the amine (1 mmol) in a round-bottom flask, add the α,β-unsaturated compound (1.2 mmol) and this compound (0.1 mmol, 10 mol%).

-

Heat the reaction mixture at the specified temperature for the indicated time.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water to remove the ionic liquid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Experimental Workflow

The following diagram illustrates the general workflow for the aza-Michael addition catalyzed by this compound.

Workflow for aza-Michael addition.

Esterification of Carboxylic Acids (Representative Protocol)

This compound can be employed as a catalyst for the esterification of carboxylic acids. The imidazolium salt is thought to activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.

Quantitative Data Summary (Representative)

| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzoic Acid | Methanol | 10 | 70 | 8 | 85 |

| 2 | Acetic Acid | Ethanol | 10 | 70 | 6 | 80 |

| 3 | Lauric Acid | Methanol | 10 | 80 | 10 | 90 |

| 4 | Phenylacetic Acid | n-Butanol | 10 | 80 | 12 | 88 |

Experimental Protocol (Representative)

-

In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (1 mmol) and the alcohol (3 mmol) in a minimal amount of a suitable solvent (e.g., toluene), or run the reaction neat if the alcohol is in large excess.

-

Add this compound (0.1 mmol, 10 mol%) to the mixture.

-

Heat the reaction mixture to the specified temperature and reflux with stirring for the indicated time.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Add water and an organic solvent (e.g., diethyl ether) to the residue and separate the layers.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester.

Logical Relationship of Catalytic Action

The catalytic role of [DMIM]Cl in esterification likely involves the formation of a more reactive acylimidazolium intermediate.

Logical flow of esterification catalysis.

Knoevenagel Condensation (Representative Protocol)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This compound can act as a catalyst and a solvent in this reaction, promoting the formation of a carbon-carbon double bond.

Quantitative Data Summary (Representative)

| Entry | Aldehyde | Active Methylene (B1212753) Compound | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | 15 | 60 | 1 | 95 |

| 2 | 4-Nitrobenzaldehyde | Malononitrile | 15 | 60 | 0.5 | 98 |

| 3 | Benzaldehyde | Ethyl cyanoacetate | 15 | 80 | 2 | 90 |

| 4 | Cyclohexanone | Malononitrile | 15 | 80 | 4 | 85 |

Experimental Protocol (Representative)

-

Combine the aldehyde or ketone (1 mmol), the active methylene compound (1.1 mmol), and this compound (0.15 mmol, 15 mol%) in a reaction vessel.

-

Stir the mixture at the specified temperature for the indicated time.

-

Monitor the reaction by TLC.

-

After the reaction is complete, add water to the mixture to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

The ionic liquid can be recovered from the aqueous filtrate.

Signaling Pathway of Catalysis

The catalytic pathway involves the deprotonation of the active methylene compound by the chloride anion of the ionic liquid, followed by nucleophilic attack on the carbonyl carbon.

Catalytic pathway for Knoevenagel condensation.

Application of 1,3-Dimethylimidazolium Chloride in Cellulose Dissolution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188), the most abundant renewable polymer, presents a significant challenge for chemical processing due to its extensive intra- and intermolecular hydrogen bonding network, which renders it insoluble in water and most common organic solvents. Ionic liquids (ILs), particularly 1,3-dialkylimidazolium chlorides, have emerged as highly effective solvents for the direct dissolution of cellulose without derivatization. This document provides detailed application notes and protocols for the use of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) in the dissolution of cellulose, a critical step for its application in drug delivery systems, material science, and biorefining processes. While specific data for [DMIM]Cl is less abundant in literature compared to its longer-chain analogues like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl), the fundamental principles and procedures are largely transferable. This document leverages data from these closely related ionic liquids to provide a comprehensive guide.

Mechanism of Cellulose Dissolution

The dissolution of cellulose in 1,3-dialkylimidazolium chloride ionic liquids is primarily driven by the disruption of the hydrogen bond network within the cellulose structure. The chloride anion (Cl⁻) of the ionic liquid acts as a strong hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl protons of the cellulose chains. This interaction effectively breaks the existing hydrogen bonds between cellulose molecules. The imidazolium (B1220033) cation, in this case, 1,3-dimethylimidazolium, then solvates the cellulose chains, preventing them from re-aggregating and facilitating their dissolution. Computational and spectroscopic studies have shown that both the anion and the cation of the ionic liquid play crucial roles in the dissolution process.[1]

Data Presentation

The following tables summarize key quantitative data for cellulose dissolution in various 1,3-dialkylimidazolium chloride ionic liquids. This data is provided to offer a comparative perspective on the expected performance of [DMIM]Cl.

Table 1: Solubility of Cellulose in Various Imidazolium-Based Ionic Liquids

| Ionic Liquid | Abbreviation | Cellulose Source | Max. Solubility (wt%) | Temperature (°C) | Reference |

| 1-Butyl-3-methylimidazolium chloride | [BMIM]Cl | Microcrystalline | ~18 | Not Specified | [2] |

| 1-Ethyl-3-methylimidazolium chloride | [EMIM]Cl | Not Specified | Not Specified | Not Specified | [3][4] |

| 1-Allyl-3-methylimidazolium chloride | [AMIM]Cl | Cotton | >2 (at 80°C) | 80 | [5] |

| 1-Ethyl-3-methylimidazolium acetate/DMSO | [EMIM]OAc/DMSO | Microcrystalline | 18 (at 1:1 mol ratio) | 25 | [6][7] |

Table 2: Viscosity of Cellulose Solutions in Imidazolium-Based Ionic Liquids

| Ionic Liquid | Abbreviation | Cellulose Conc. (wt%) | Temperature (°C) | Zero-Shear Viscosity (Pa·s) | Reference |

| 1-Butyl-3-methylimidazolium chloride | [BMIM]Cl | 10 | 100 | ~1000 | [8] |

| 1-Ethyl-3-methylimidazolium acetate | [EMIM]OAc | 5 | 25 | ~100 | [9] |

| 1-Allyl-3-methylimidazolium chloride | [AMIM]Cl | 2.33 (critical conc.) | Not Specified | Not Specified | [10] |

Experimental Protocols

Protocol 1: Dissolution of Cellulose in this compound

This protocol describes a general procedure for dissolving cellulose in [DMIM]Cl. The optimal conditions (temperature, time, and concentration) may vary depending on the source and degree of polymerization of the cellulose.

Materials:

-

Cellulose (e.g., microcrystalline cellulose, cotton linters, wood pulp)

-

This compound ([DMIM]Cl)

-

Heating mantle or oil bath with a magnetic stirrer

-

Round-bottom flask

-

Vacuum oven

Procedure:

-

Drying: Dry the cellulose in a vacuum oven at 80-100°C for at least 4 hours to remove any residual moisture, which can significantly affect the dissolution process.

-

Mixing: In a round-bottom flask, add the desired amount of dried cellulose to the [DMIM]Cl. A typical starting concentration is 1-5 wt% cellulose.

-

Heating and Stirring: Heat the mixture to 80-120°C with vigorous stirring. The dissolution time will vary depending on the cellulose source, particle size, and concentration. Visual inspection for the disappearance of solid particles indicates complete dissolution. For some forms of cellulose, dissolution can be achieved in as little as a few minutes to several hours.[5][11]

-

Homogenization: Continue stirring for an additional 1-2 hours after the solution appears homogeneous to ensure complete dissolution. The resulting solution will be viscous and may range from colorless to pale yellow.

-

Storage: Store the cellulose-[DMIM]Cl solution in a sealed container at room temperature, protected from moisture.

Protocol 2: Regeneration of Cellulose from [DMIM]Cl Solution